5-chloro-N-methyl-2-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-2-nitroaniline involves nitration of m-dichlorobenzene using a mixed acid of sulfuric acid and nitric acid . After nitration, the oil phase is washed until neutral, followed by soda boiling using a 4% sodium hydroxide solution . The oil phase is then washed until neutral to obtain 2,4-dichloronitrobenzene . This is added into a high-pressure amination kettle, liquid ammonia is introduced, and the mixture is heated at a temperature between 140 and 150°C under a pressure of 7.0 to 8.5MPa for 5 to 6 hours . After relieving pressure, the materials are pressed into a washing kettle, ammonium chloride is washed off, and suction-filtering is performed to obtain a filter cake containing the product 5-chloro-2-nitroaniline .Molecular Structure Analysis
The molecular formula of 5-chloro-N-methyl-2-nitroaniline is C7H7ClN2O2 . Its molecular weight is 186.6 .Chemical Reactions Analysis
5-Chloro-2-nitroaniline is reactive in various chemical reactions due to the presence of strong electron-withdrawing groups . It has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .Physical And Chemical Properties Analysis
5-Chloro-2-nitroaniline is a yellow crystalline solid . It has moderate solubility in organic solvents . It is sensitive to light and heat .Scientific Research Applications
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Synthesis of Benzamide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-N-methyl-2-nitroaniline is used as a reagent to synthesize benzamide derivatives . These derivatives are known to be histone deacetylase inhibitors, which have potential therapeutic applications in cancer treatment .
- Results and Outcomes : The source does not provide specific results or outcomes for this application .
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Synthesis of 5-(4-Substituted Piperazin-1-yl)-2-Nitroanilines and 5-(4-Substituted Piperazin-1-yl)benzimidazole-2-Carbamates
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates . These compounds could potentially have pharmaceutical applications.
- Results and Outcomes : The source does not provide specific results or outcomes for this application .
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Production of 5-Chloro-2-Nitroaniline
- Scientific Field : Industrial Chemistry
- Application Summary : 5-Chloro-N-methyl-2-nitroaniline is used in the production of 5-chloro-2-nitroaniline . This compound is a useful synthetic intermediate in various chemical reactions .
- Methods and Procedures : The production process involves nitration of m-dichlorobenzene using mixed acid of sulfuric acid and nitric acid at a temperature between 45 and 55°C for 4 to 5 hours . After nitration, the oil phase is washed until neutral, followed by soda boiling using a 4% sodium hydroxide solution . The oil phase is then washed again until neutral to obtain 2,4-dichloronitrobenzene . This compound is added into a high-pressure amination kettle, where liquid ammonia is introduced and heat is preserved at a temperature between 140 and 150°C under a pressure of 7.0 to 8.5MPa for 5 to 6 hours .
- Results and Outcomes : The method is simple and convenient, easy to operate, and the content of the finished product reaches over 98% .
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Synthesis of 1-Nitro Febantel
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used as an intermediate in the synthesis of 1-Nitro Febantel, a Febantel impurity .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The source does not provide specific results or outcomes for this application .
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Production of Benzophenone
- Scientific Field : Organic Chemistry
- Application Summary : The coupling of divinylbenzene cross-linked polystyrene with 5-chloro-2-nitroaniline followed by oxidative decyanation affords benzophenone . Benzophenone is a common ingredient in sunscreen formulations, offering protection against ultraviolet radiation .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The source does not provide specific results or outcomes for this application .
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Synthesis of 5-(4-Substituted Piperazin-1-yl)-2-Nitroanilines and 5-(4-Substituted Piperazin-1-yl)benzimidazole-2-Carbamates
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates . These compounds could potentially have pharmaceutical applications.
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
properties
IUPAC Name |
5-chloro-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPRGWHZDSXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292997 | |
Record name | 5-chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-2-nitroaniline | |
CAS RN |
35966-84-8 | |
Record name | 5-Chloro-N-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35966-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 86687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35966-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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